Product packaging for 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE(Cat. No.:CAS No. 58826-42-9)

6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

Cat. No.: B3146051
CAS No.: 58826-42-9
M. Wt: 150.14 g/mol
InChI Key: BBQXPXXMGOLEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 58826-42-9) is a versatile heterocyclic compound that serves as a key scaffold in medicinal chemistry and pharmaceutical research. This compound is characterized by the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol . Researchers value this core structure for developing novel therapeutic agents, particularly in oncology and immunology. In anticancer research, derivatives of this triazolopyridazine core have been designed as rigid analogues of Combretastatin A-4 (CA-4) to inhibit tubulin polymerization . These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and demonstrating potent antiproliferative activity against various cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) . Furthermore, the triazolopyridazine scaffold is recognized in inflammation research. Specific diaryl-substituted derivatives are potent and selective inhibitors of the PDE4 enzyme family (PDE4A, PDE4B, PDE4C, PDE4D) . PDE4 is a key regulator of cyclic AMP (cAMP) and is a validated target for conditions like chronic obstructive pulmonary disease (COPD) and asthma . Replacing other heterocyclic cores with the [1,2,4]triazolo[4,3-b]pyridazine system has been explored to improve metabolic stability and potency in PDE4 inhibitor design . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B3146051 6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE CAS No. 58826-42-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-6-3-2-5-8-7-4-10(5)9-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQXPXXMGOLEPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482286
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58826-42-9
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of the 6 Methoxy 1 2 3 Triazolo 4,3 B Pyridazine Scaffold

Established Synthetic Routes to themdpi.comnih.govnih.govTriazolo[4,3-b]pyridazine System

The synthesis of the mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine core is a subject of considerable interest in medicinal and materials chemistry. Various synthetic strategies have been developed to construct this bicyclic heteroaromatic system, often starting from pyridazine (B1198779) precursors.

Oxidative Cyclization of Hydrazone Precursors

A prevalent and efficient method for the construction of the mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine ring system involves the oxidative cyclization of suitable hydrazone precursors. This approach typically starts with the condensation of a hydrazinopyridazine with an aldehyde or a related carbonyl compound to form a pyridazinyl-hydrazone intermediate. Subsequent intramolecular cyclization, promoted by an oxidizing agent, leads to the formation of the fused triazole ring.

Several oxidizing agents have been successfully employed for this transformation, each with its own advantages. Common oxidants include:

Iodine (I₂): Often used in the presence of a base, iodine facilitates the cyclization under mild conditions. This transition-metal-free process is broadly applicable to a variety of aldehydes. nih.gov

N-Chlorosuccinimide (NCS): NCS serves as an efficient reagent for the oxidative cyclization of 2-pyridylhydrazones to furnish the corresponding triazolopyridines under very mild conditions. mdpi.com

(Diacetoxyiodo)benzene (PIDA): This hypervalent iodine reagent is known to mediate the intramolecular C-N bond formation required for the cyclization, offering a metal-free alternative. mdpi.com

The general mechanism for this reaction involves the oxidation of the hydrazone, which facilitates an intramolecular electrophilic attack of a nitrogen atom onto the pyridazine ring, followed by aromatization to yield the stable triazolopyridazine product. mdpi.com

Nucleophilic Displacement and Substitution Reactions

Nucleophilic substitution reactions are a cornerstone in the synthesis of functionalized pyridazine and triazolopyridazine derivatives. libretexts.orgpharmdguru.com A key strategy for introducing the methoxy (B1213986) group at the 6-position of the triazolopyridazine scaffold is through the nucleophilic displacement of a suitable leaving group, most commonly a halogen atom.

For instance, the synthesis of 6-methoxy-3-phenyl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine can be achieved by treating 6-chloro-3-phenyl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine with sodium methoxide (B1231860) (NaOCH₃). lookchem.com In this SNAr (nucleophilic aromatic substitution) reaction, the methoxide ion acts as the nucleophile, attacking the electron-deficient carbon atom bearing the chlorine atom and subsequently displacing the chloride ion. pharmdguru.comlookchem.com

The reactivity of the pyridazine ring towards nucleophilic attack is influenced by the position of the substituents and the presence of the fused triazole ring. In many cases, the 6-position of the pyridazine ring is susceptible to nucleophilic attack. rsc.org

Table 1: Examples of Nucleophilic Substitution in Triazolopyridazine Synthesis
Starting MaterialNucleophileProductReference
6-Chloro-3-phenyl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazineSodium Methoxide (NaOCH₃)6-Methoxy-3-phenyl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine lookchem.com
3,6-Dichloropyridazine 1-oxideSodium Sulphide (Na₂S)3-Chloropyridazine-6-thiol 1-oxide rsc.org
8-Chloro-6-methyl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine4-Aminophenol4-((6-methyl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)aniline nih.gov

Multi-step Organic Synthesis Strategies for Complex Analogues

The construction of complex analogues of the mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine system often requires multi-step synthetic sequences. youtube.comlibretexts.orgwiley.com These strategies allow for the introduction of diverse functionalities and the precise control of the final molecular architecture. Retrosynthetic analysis is a powerful tool for planning these syntheses, by working backward from the target molecule to simpler, commercially available starting materials. youtube.com

A typical multi-step synthesis might involve:

Initial formation of a substituted pyridazine ring.

Introduction of a hydrazine (B178648) moiety , often by nucleophilic displacement of a chloro group.

Condensation with an aldehyde or carboxylic acid derivative to form a hydrazone or acylhydrazide.

Cyclization to form the triazole ring, as discussed previously.

Further functionalization of the assembled triazolopyridazine scaffold.

For example, the synthesis of novel 6-(2-arylidenehydrazinyl)-3-aryl- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine derivatives involves a multi-step pathway starting from 3-chloro-6-hydrazinopyridazine (B91096). nih.gov This highlights how a sequence of reactions, including condensation, cyclization, and further substitution, can be orchestrated to build molecular complexity. nih.gov

Catalyst-Mediated Transformations

Catalysis offers a powerful means to enhance the efficiency, selectivity, and environmental compatibility of synthetic routes to triazolopyridazines. Both metal-based and non-metal catalysts have been employed.

Potassium Iodide (KI)-Catalyzed Oxidative Cyclization: A one-pot method for the synthesis of 1,2,4-triazolo[4,3-a]pyridines has been developed using KI as a catalyst and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. nih.gov This transition-metal-free approach presents economic and environmental advantages. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions, which can be applied to functionalize the triazolopyridazine core. For related heterocycles, palladium-catalyzed tandem reactions have been developed for C-N coupling followed by cyclization. mdpi.com

Microwave-Mediated, Catalyst-Free Synthesis: For some related triazolo[1,5-a]pyridines, catalyst-free methods under microwave irradiation have been established, offering an eco-friendly and rapid synthesis. mdpi.com

Functionalization and Derivatization of the 6-METHOXY-mdpi.comnih.govnih.govTRIAZOLO[4,3-B]PYRIDAZINE Core

Once the core 6-methoxy- mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine structure is assembled, further modifications can be made to modulate its properties. This functionalization can occur at various positions on the bicyclic system.

Introduction of Substituents at the 3-Position of the Triazolopyridazine Nucleus

The 3-position of the mdpi.comnih.govnih.govtriazolo[4,3-b]pyridazine nucleus is a key site for introducing structural diversity. The nature of the substituent at this position can significantly influence the biological activity and physicochemical properties of the molecule.

The most common strategy to introduce a substituent at the 3-position involves incorporating the desired group in one of the precursors before the final cyclization step. This is typically achieved by reacting 3-chloro-6-hydrazinopyridazine with a variety of carboxylic acid derivatives or aldehydes.

Modifications of the 6-Methoxy Group and Other Substituents on the Pyridazine Ring

The 6-methoxy group on the researchgate.netnih.govgoogle.comtriazolo[4,3-b]pyridazine core is a versatile handle for synthetic modifications. A primary transformation is its cleavage to reveal a hydroxyl group, which can then serve as a point for further functionalization. Additionally, the pyridazine ring can be substituted at various positions, often starting from a halogenated precursor.

Demethylation of the 6-Methoxy Group:

The conversion of the 6-methoxy group to a 6-hydroxy functionality is a critical step in the synthesis of many derivatives. This demethylation is typically achieved using ether-cleaving reagents. Common methods for the cleavage of aryl methyl ethers are applicable to the methoxypyridazine system. researchgate.netnih.govresearchgate.net

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). nih.govnih.gov The reaction of a 6-methoxypyridazine derivative with BBr₃ in a suitable solvent like dichloromethane (B109758) (DCM) leads to the efficient removal of the methyl group, yielding the corresponding 6-hydroxy- researchgate.netnih.govgoogle.comtriazolo[4,3-b]pyridazine. nih.gov Other reagents reported for the demethylation of methoxypyridines and related heterocycles include L-selectride and various amine-based systems. clockss.orgresearchgate.netelsevierpure.com For instance, studies have shown that chloro-methoxypyridazines can be demethylated when treated with amines like morpholine. clockss.org

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

Reagent Typical Conditions Comments References
Boron Tribromide (BBr₃) DCM, 0°C to RT Highly effective, but requires careful handling. nih.govnih.gov
L-Selectride THF, reflux Offers chemoselectivity for certain substrates. elsevierpure.com
Amines (e.g., Morpholine) Heat (e.g., 100°C) Can simultaneously act as a nucleophile and demethylating agent. clockss.org
Pyridinium hydrochloride Molten, ~140°C A strong, high-temperature method. reddit.com

Substitution at the Pyridazine Ring:

Beyond the methoxy group, other positions on the pyridazine ring can be functionalized to introduce diverse substituents. A common strategy involves starting with a halogenated pyridazine, typically a 6-chloropyridazine derivative. This chloro-substituent is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. nih.gov

The synthesis often begins with a precursor like 3-chloro-6-methoxypyridazine, which can be converted to the triazolo[4,3-b]pyridazine core. The remaining chloro group can then be displaced by various nucleophiles. Alternatively, a 6-pyridazinone can be converted to the 6-chloro derivative using reagents like phosphorus oxychloride (POCl₃), which then becomes the substrate for substitution reactions. nih.gov The reactivity of halogens on the pyridazine ring is enhanced by the presence of the ring nitrogen atoms, facilitating displacement. nih.gov

Strategic Incorporation of Side Chains (e.g., Butanamide, Piperazine)

Attaching specific side chains to the triazolopyridazine scaffold is crucial for modulating its biological activity. Piperazine (B1678402) and butanamide moieties are common pharmacophores found in many active pharmaceutical ingredients. nih.gov

Incorporation of Piperazine:

The piperazine ring is a privileged structure in medicinal chemistry. nih.gov It can be introduced onto the triazolopyridazine core, typically at the 6-position, via nucleophilic substitution of a suitable leaving group, such as chlorine. The synthesis of a 6-piperazinyl- researchgate.netnih.govgoogle.comtriazolo[4,3-b]pyridazine derivative often starts from a 6-chloro- researchgate.netnih.govgoogle.comtriazolo[4,3-b]pyridazine intermediate. This intermediate is reacted with piperazine or a mono-protected piperazine (e.g., Boc-piperazine) in a suitable solvent, often under basic conditions, to yield the desired product. nih.gov

In one notable example, a series of bivalent inhibitors were developed where a (3R)-4-[2-[4-[1-(3-Methoxy- researchgate.netnih.govgoogle.comtriazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one was identified as a potent candidate. This highlights a synthetic route where the 6-position of the methoxy-triazolopyridazine is linked to a piperidine (B6355638) ring, showcasing the feasibility of such strategic incorporations.

Incorporation of Butanamide:

Amide bonds are fundamental in pharmaceutical compounds, and butanamide side chains can be introduced using standard peptide coupling methodologies. nih.govrsc.org The synthesis of a butanamide derivative of the triazolopyridazine scaffold would typically involve the reaction of a 6-amino or 6-hydrazino- researchgate.netnih.govgoogle.comtriazolo[4,3-b]pyridazine with butanoyl chloride or butanoic acid in the presence of a coupling agent.

The precursor, 6-amino- researchgate.netnih.govgoogle.comtriazolo[4,3-b]pyridazine, can be synthesized from the corresponding 6-chloro derivative by reaction with an ammonia (B1221849) source or through reduction of a nitro group. Once the amine is in place, standard amide coupling protocols are employed. These reactions often utilize coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as Hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between the triazolopyridazine amine and butanoic acid. nih.govnih.gov This approach offers a versatile way to attach various alkyl-amide chains to the core structure.

Table 2: Common Amide Bond Coupling Reagents

Coupling Reagent Additive Typical Solvent Comments References
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt or HOAt DMF, DCM Widely used, water-soluble byproducts are easily removed. nih.gov
DCC (N,N'-Dicyclohexylcarbodiimide) HOBt DCM, THF Forms insoluble DCU byproduct, which is removed by filtration.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) DIPEA DMF, NMP Highly efficient, especially for sterically hindered substrates.

Green Chemistry Principles in the Synthesis of Triazolopyridazine Derivatives

The application of green chemistry principles to the synthesis of complex molecules like triazolopyridazine derivatives is of growing importance to minimize environmental impact and improve efficiency. Key strategies include the use of microwave-assisted synthesis, one-pot reactions, and environmentally benign solvents.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of various heterocyclic systems, including triazoles and pyridazines, has been significantly enhanced by microwave technology. For instance, palladium-catalyzed coupling reactions and cyclization steps in the synthesis of triazolopyridazines can be accelerated under microwave conditions. This method provides rapid and efficient access to a diverse range of derivatives.

One-Pot and Multicomponent Reactions:

Use of Greener Solvents:

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional reliance on volatile and often toxic organic solvents is being challenged by the adoption of greener alternatives. Water is an ideal green solvent for certain reactions, such as some nucleophilic substitutions. Other alternatives include bio-based solvents or performing reactions under solvent-free conditions where possible. For example, some amination reactions can be conducted using excess piperazine as both a reactant and a solvent, creating a more cost-effective and environmentally friendly process.

Structure Activity Relationship Sar Studies of 6 Methoxy 1 2 3 Triazolo 4,3 B Pyridazine and Its Analogues

Impact of Substituent Variations on Pharmacological Potency and Selectivity

The modification of substituents on the triazolopyridazine core is a fundamental strategy in medicinal chemistry to fine-tune the biological activity of lead compounds. Variations in functional groups at different positions can dramatically alter a molecule's interaction with its biological target, its physicochemical properties, and its metabolic stability.

Role of the Methoxy (B1213986) Group on the Triazolopyridazine Ring

The methoxy group (-OCH₃) is a prevalent substituent in drug molecules, often added by medicinal chemists to leverage the unique benefits this small functional group can confer upon a compound. nih.gov The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, yet its combination often produces effects that are more than the sum of its parts, influencing ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov

In the context of heterocyclic compounds, the methoxy group's influence is significant. For instance, in certain pyrazole (B372694) analogs, the presence of a methoxy group on a phenyl substituent was associated with higher selectivity for the MAO-A enzyme isoform. frontiersin.org Studies on chalcone (B49325) derivatives have also found that analogues containing a methoxy group exhibit significant anticancer activity, which may be attributed to improved bioavailability and absorption due to the methoxylation of flavonoids. mdpi.com

The strategic placement of a methoxy group on the triazolopyridazine ring itself is a key feature of potent biological agents. A notable example is the development candidate AZD5153, a bivalent bromodomain and extraterminal (BET) inhibitor, which incorporates a 3-methoxy- nih.govniper.gov.intandfonline.comtriazolo[4,3-b]pyridazin-6-yl moiety. nih.gov The optimization of this series for BRD4 potency led to a compound with an excellent pharmacokinetic profile and high in vivo potency, underscoring the valuable contribution of the methoxy-substituted triazolopyridazine core. nih.gov While beneficial for drug-like properties, in other fields such as agrochemicals, methoxylated rings on nih.govniper.gov.intandfonline.comtriazolopyrimidine herbicides were noted to lead to more rapid soil degradation. researchgate.net

Influence of Aryl and Heteroaryl Substitutions on Bioactivity

In a series of novel triazolo[4,3-b]pyridazine derivatives designed as potential dual c-Met/Pim-1 inhibitors, SAR studies revealed the critical role of the benzylidene moiety attached to a hydrazone linker. The substitution on this phenyl ring was paramount for activity. Specifically, the derivative 4g , which featured both a p-methoxy and a p-hydroxy group on the benzylidene ring, was identified as the most active compound against a wide array of cancer cell lines. rsc.org Its activity was significantly higher than the analog 4a (with only a p-hydroxy group) and the unsubstituted analog 4b . rsc.orgresearchgate.net This highlights that electron-donating groups on the benzylidene moiety were beneficial for cytotoxic activity. researchgate.net

CompoundSubstitution on Benzylidene RingMean Growth Inhibition (%)
4g 4-OH, 4-OCH₃55.84
4f 4-CH₃, 4-OCH₃34.83
4a 4-OH29.08
4b UnsubstitutedLow to moderate activity

Data sourced from RSC Publishing. rsc.org

Further studies on other classes of triazolo-pyridazine derivatives as c-Met inhibitors showed that introducing a 2-pyridyl group onto a 5-methyl-thiazole side chain resulted in stronger cytotoxicity compared to compounds with benzene, 3-pyridyl, or 4-pyridyl groups. nih.gov Similarly, in a series of aryltriazole CRF₁ receptor antagonists, substituents on the 5-phenyl ring could alter potency by as much as nine-fold. nih.gov

Effects of Side Chain Modifications on Receptor Binding and Enzyme Inhibition

Modifications to the side chains and linkers that connect the triazolopyridazine core to other chemical moieties are crucial for optimizing receptor binding and enzyme inhibition. The length, flexibility, and chemical nature of these chains dictate how the molecule fits into its target's binding pocket.

In the development of triazolo[4,3-b]pyridazine-based dual c-Met/Pim-1 inhibitors, the hydrazone linker itself was found to be essential. When this moiety was replaced with a pyrazole ring or an acetohydrazide group, the cytotoxic activity was effectively eliminated, confirming the importance of the linker's structure. rsc.orgresearchgate.net For a different series of c-Met inhibitors, molecular docking studies suggested that a nitrogen atom on a thiazole (B1198619) ring within the side chain could form a bidentate hydrogen bond with a key aspartate residue (ASP-1222) of the enzyme. nih.gov

The optimization of bivalent BET inhibitors also involved extensive modification of the linker connecting the triazolopyridazine moiety to a second pharmacophore, ultimately leading to the potent development candidate AZD5153. nih.gov General principles from other heterocyclic scaffolds further inform these strategies. For example, studies on pyridobenzodiazepines showed that homologation (lengthening) of a piperazine (B1678402) side chain led to a significant decrease in affinity for all receptors studied, while rigidification of the side chain into an azabicyclo[3.2.1]octane system dramatically increased affinity at D₂L receptors. nih.gov Similarly, for aryltriazole antagonists, the size and shape of an N-alkyl group on the side chain drastically changed potency, with an N-propyl group being crucial for high affinity. nih.gov

Scaffold Hopping Strategies Applied to Triazolopyridazines

Scaffold hopping is a powerful drug design strategy that involves replacing the central core of a molecule with a structurally distinct scaffold while preserving the key binding interactions and, consequently, the biological activity. niper.gov.innih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better metabolic stability, or a more favorable toxicity profile.

Exploration of Structurally Distinct Heterocycles while Retaining Biological Activity

The nih.govniper.gov.intandfonline.comtriazolo[4,3-b]pyridazine scaffold has been the subject of several scaffold hopping campaigns. In one notable study aimed at developing new treatments for cryptosporidiosis, the triazolopyridazine headgroup of a potent lead compound, SLU-2633, was systematically replaced with other heteroaryl groups. nih.gov The goal was to maintain anti-parasitic potency while reducing off-target affinity for the hERG channel. While most new scaffolds were less potent, the study identified an azabenzothiazole analog with promising activity in the low micromolar range, representing a potential new lead for optimization. nih.gov

CompoundHeterocyclic Head GroupC. parvum EC₅₀ (µM)
SLU-2633 nih.govniper.gov.intandfonline.comTriazolo[4,3-b]pyridazine0.17
17a 7,8-Dihydro- nih.govniper.gov.intandfonline.comtriazolo[4,3-b]pyridazine1.2
31b AzabenzothiazoleLow micromolar range

Data sourced from ACS Publications. nih.gov

In another example, researchers compared triazolo-pyridazine and triazolo-pyrimidine cores as c-Met inhibitors. The study found that compound 19e , featuring a triazolo-pyrimidine core, exhibited a significant improvement in cytotoxicity compared to its triazolo-pyridazine counterpart, 12e , demonstrating a successful scaffold hop to enhance a desired biological activity. nih.gov Bioisosteric morphing has also been applied to related triazolopyrimidine scaffolds, where systematic replacement and rearrangement of heteroatoms within the core ring system were explored to identify other configurations active as P. falciparum inhibitors. nih.gov

Rational Design for Improved Pharmacological Profiles

Scaffold hopping is a rational design process aimed at achieving specific improvements in a drug candidate's profile. tandfonline.com A key driver for this strategy is the enhancement of pharmacokinetic properties. For instance, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold was successfully employed to block a site of metabolism on the core ring. This was achieved by the strategic incorporation of an additional nitrogen atom, which led to improved metabolic stability in human liver microsomes. niper.gov.in

The design process often involves the use of in silico predictive tools. In one scaffold hopping program, new cores were prioritized based on calculated properties such as lipophilicity (cChromLogD), acidity (cpKa), and aqueous solubility, guiding the synthetic efforts toward compounds with a higher probability of possessing favorable drug-like characteristics. dundee.ac.uk The effort to develop novel anti-cryptosporidial agents was also a clear example of rational design, where the primary goal of the scaffold hop was to engineer out the undesirable hERG liability of the original triazolopyridazine lead. nih.gov This targeted approach to solving specific problems like metabolic instability or off-target activity is a hallmark of modern rational drug design.

Identification of Key Pharmacophoric Features for Target Interaction

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing potent inhibitors for various biological targets. The unique physicochemical properties of the pyridazine (B1198779) ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, are significant in drug-target interactions. nih.gov The fusion of the triazole ring to the pyridazine core creates a rigid heterocyclic system that serves as a versatile scaffold for the spatial orientation of pharmacophoric groups. Structure-activity relationship (SAR) studies on analogues of 6-methoxy- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have provided critical insights into the key features necessary for potent biological activity. These studies have primarily focused on modifications at the 3, 6, and 8-positions of the triazolopyridazine core, revealing distinct pharmacophoric requirements for different protein targets, including bromodomains, kinases, and tubulin.

Targeting Bromodomains: Bivalent Inhibitors

Research into inhibitors of the Bromodomain and Extraterminal (BET) family of proteins, particularly BRD4, has led to the development of potent antagonists based on the triazolopyridazine scaffold. One notable example is the development of bivalent inhibitors, which are designed to bind to two bromodomains simultaneously, resulting in enhanced potency. nih.gov

A significant advancement in this area was the discovery of AZD5153, a bivalent BET inhibitor. nih.gov The development of this compound underscored a clear correlation between BRD4 activity and cellular potency, with the bivalent nature of the molecule leading to enhanced efficacy. nih.gov The linker connecting the triazolopyridazine moiety to a second pharmacophore was systematically optimized to achieve excellent pharmacokinetic properties and potent in vivo activity, leading to c-Myc downregulation and tumor growth inhibition in xenograft models. nih.gov

Compound/AnalogueTargetKey Structural Features & SAR InsightsReference
AZD5153 BRD4Bivalent inhibitor with a (3-Methoxy- nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-6-yl) core. The bivalent design enhances potency. Optimized linker contributes to favorable pharmacokinetics and in vivo efficacy. nih.gov
nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives BRD4 BD1The triazolopyridazine scaffold fits into the hydrophobic cavity of the BRD4 bromodomain. Nitrogen atoms can form hydrogen bonds with Asn140. Hydrophobic substitutions at the R1 position are favorable. researchgate.net

Targeting Protein Kinases: c-Met Inhibitors

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has also been extensively explored for the development of protein kinase inhibitors, particularly for the c-Met proto-oncogene. These studies often focus on creating type II inhibitors that bind to the DFG-out (inactive) conformation of the kinase.

In a series of novel triazolo[4,3-b]pyridazine derivatives designed as dual c-Met/Pim-1 inhibitors, SAR studies revealed the importance of specific substitutions at the 3- and 6-positions. researchgate.netrsc.org The general structure often includes a 3-phenyl group and a substituted hydrazinyl moiety at the 6-position. The nature of the substituent on the 6-position was found to be critical for activity. For instance, compound 4g (structure detailed in the source), which featured a specific substitution pattern, exhibited potent inhibitory activity against both c-Met and Pim-1 kinases. researchgate.netrsc.org

Molecular docking studies of these compounds into the ATP-binding site of c-Met suggest that the triazolopyridazine core acts as a central scaffold, with substituents making key interactions. The phenyl group at position 3 often occupies a hydrophobic pocket, while the side chain at position 6 extends towards the solvent-exposed region, where modifications can fine-tune potency and selectivity. nih.gov

Compound/AnalogueTargetKey Structural Features & SAR InsightsIC₅₀ (µM)Reference
Compound 4g c-Met/Pim-1Possesses a triazolo[4,3-b]pyridazine core with specific aryl substitutions. Showed strong antiproliferative effects and potent dual inhibitory activity.c-Met: 0.163, Pim-1: 0.283 researchgate.netrsc.org
Compound 4a c-Met/Pim-1Another derivative with a triazolo[4,3-b]pyridazine scaffold, showing good cytotoxic impacts.Not specified in abstract researchgate.netrsc.org
Compound 2f c-MetA triazolo[4,3-b]pyridazine derivative identified as a potent inhibitor.Not specified in abstract nih.gov

Targeting Tubulin Polymerization

The versatility of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold is further demonstrated by its use in the design of antitubulin agents. Inspired by combretastatin (B1194345) A-4 (CA-4), a series of 3,6-diaryl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazines were synthesized where the rigid heterocyclic core serves as a linker to mimic the Z-configuration of the olefinic bond in CA-4. nih.govacs.org

In these analogues, the key pharmacophoric features are the two aryl rings attached to the 3- and 6-positions of the triazolopyridazine core.

Ring A: Typically a 3,4,5-trimethoxyphenyl group, which is a known essential component for the cytotoxicity of CA-4 based compounds. nih.gov

Ring B: The substitution pattern on this ring has a significant impact on antiproliferative activity.

SAR studies on these compounds revealed that electronic properties of the substituents on Ring B are crucial. For example, compound 4q , which has a 3-amino-4-methoxyphenyl moiety as Ring B, displayed highly potent antiproliferative activity, comparable to CA-4. nih.govacs.org Molecular modeling studies indicated that these compounds bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization and arresting the cell cycle at the G2/M phase. acs.org

Compound/AnalogueRing A (Position 3)Ring B (Position 6)Key SAR InsightsIC₅₀ (µM) against A549 cellsReference
4q 3,4,5-trimethoxyphenyl3-amino-4-methoxyphenylThe 3-amino-4-methoxyphenyl group at the 6-position confers potent activity, comparable to CA-4.0.008 nih.govacs.org
CA-4 (Reference) 3,4,5-trimethoxyphenyl4-hydroxyphenylWell-known antitubulin agent.0.009–0.012 nih.govacs.org

Biological Activities and Mechanisms of Action of 6 Methoxy 1 2 3 Triazolo 4,3 B Pyridazine Derivatives

Enzyme Inhibition Studies of Triazolopyridazine Analogues

Derivatives of 6-methoxy- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine have been identified as potent inhibitors of several key enzymes implicated in cancer, inflammation, and other pathological conditions. The unique structural features of the triazolopyridazine core allow for diverse substitutions, leading to compounds with high affinity and selectivity for their respective targets.

Kinase Inhibition (e.g., p38 MAP kinase, c-Met, Pim-1)

The triazolopyridazine scaffold has proven to be a valuable framework for the development of inhibitors targeting various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

p38 MAP Kinase: The triazolopyridine scaffold has been explored for its potential in inhibiting p38 MAP kinase, a key enzyme in the inflammatory response. google.comgoogle.com Structure-based drug design has led to the development of C6 sulfur-linked triazolopyridine-based p38 inhibitors. nih.gov To address metabolic deficiencies, modifications to the C6 linker, such as replacing sulfur with methylene, have been investigated, with molecular modeling suggesting this change to be bioisosteric. nih.gov X-ray crystallography has confirmed the binding orientation of these compounds within the p38 enzyme. nih.gov The p38 MAPK pathway is a significant regulator of inflammatory responses and a prime target for developing small-molecule inhibitors for inflammatory diseases. nih.gov

c-Met: Several studies have focused on triazolo-pyridazine and -pyrimidine derivatives as inhibitors of c-Met, a receptor tyrosine kinase whose signaling pathway is often dysregulated in cancer. nih.govacs.orgwikipedia.org Researchers have designed and synthesized novel series of these derivatives, evaluating their inhibitory activity against c-Met kinase and in cancer cell lines with c-Met overexpression. nih.govacs.org Certain compounds have demonstrated significant c-Met enzymatic potency, with IC50 values in the sub-micromolar range. nih.govacs.org These derivatives are often classified as class II c-Met inhibitors, which bind to the kinase in a conformation that extends from the hinge region into a deep hydrophobic pocket. nih.gov

Pim-1: The triazolo[4,3-b]pyridazine scaffold is also a known inhibitor of Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis. rsc.orgnih.govnih.gov A series of substituted 3-aryl-6-amino-triazolo[4,3-b]pyridazines were identified as highly selective Pim-1 kinase inhibitors. nih.govresearchgate.net Through initial exploration and subsequent design improvements guided by X-ray crystallography, a potent, selective, soluble, and permeable Pim-1 inhibitor was developed. nih.govresearchgate.net Computational modeling strategies, including 3D-QSAR, molecular docking, and dynamics simulation, have been employed to further explore and develop novel Pim-1 kinase inhibitors based on the triazolopyridazine framework. nih.govbenthamscience.comvensel.org

Target KinaseCompound SeriesKey Findings
p38 MAP Kinase C6 sulfur-linked triazolopyridinesStructure-based design identified potent inhibitors. Metabolic liabilities were addressed by modifying the linker. nih.gov
c-Met Triazolo-pyridazine/-pyrimidine derivativesNovel class II inhibitors with significant enzymatic potency (IC50 values from 0.09 to 0.21 μM for promising compounds). nih.govacs.org
Pim-1 3-aryl-6-amino-triazolo[4,3-b]pyridazinesDevelopment of highly selective, soluble, and permeable inhibitors. nih.govresearchgate.net
c-Met/Pim-1 (Dual) Triazolo[4,3-b]pyridazine derivativesA specific derivative, compound 4g, showed potent dual inhibitory activity with IC50 values of 0.163 ± 0.01 μM for c-Met and 0.283 ± 0.01 μM for Pim-1. rsc.org

Phosphodiesterase (PDE4) Inhibition

Triazolopyridazine derivatives have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP) and is a key target in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted on a series of substituted nih.govnih.govacs.orgtriazolo[4,3-b]pyridazines. nih.gov These studies involved strategic incorporation of known substituents on the critical catechol diether moiety of the 6-phenyl appendage. nih.gov A particularly potent PDE4A inhibitor, (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine (compound 18), was identified from these studies and demonstrated high selectivity for PDE4 isoforms. nih.gov

CompoundTargetPotency (EC50)Key Findings
Compound 18 PDE4A34.2 nMIdentified as a highly potent and selective PDE4A inhibitor. nih.govnih.gov

Tankyrase (TNKS) Inhibition

The triazolopyridazine scaffold has been utilized in the development of tankyrase (TNKS) inhibitors, which are being explored as potential cancer therapies due to their role in the Wnt/β-catenin signaling pathway. korea.ac.krnih.govnih.govresearchgate.net A novel triazolopyridine derivative, N-( nih.govnih.govacs.orgtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403), was identified as a potent TNKS inhibitor. korea.ac.krnih.govmdpi.com This compound was found to stabilize AXIN2, reduce active β-catenin, and downregulate β-catenin target genes in colorectal cancer cells. korea.ac.krnih.govnih.govmdpi.com Furthermore, a series of 6,8-disubstituted triazolo[4,3-b]pyridazines have been synthesized and characterized as selective TNKS inhibitors. nih.gov One such compound, 4-(2-(6-methyl- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol, demonstrated low nanomolar selective TNKS inhibition. nih.gov

CompoundTargetMechanism of ActionKey Findings
TI-12403 TNKS1Stabilizes AXIN2, reduces active β-cateninDownregulates β-catenin target genes in colorectal cancer cells. korea.ac.krnih.govnih.govmdpi.com
4-(2-(6-methyl- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol TNKSsNAD isostereLow nanomolar selective inhibitor. nih.gov

Bromodomain and Extraterminal (BET) Inhibition (e.g., BRD4, BRD9)

Derivatives of triazolopyridazine have emerged as potent inhibitors of the Bromodomain and Extraterminal (BET) family of proteins, particularly BRD4. nih.govacs.org These proteins are epigenetic "readers" that play a critical role in transcriptional regulation and are attractive targets for cancer therapy. A series of bivalent triazolopyridazine-based BET inhibitors have been optimized for BRD4 potency and physical properties. acs.org The methoxy (B1213986) derivative, in particular, showed high solubility and improved human hepatocyte stability. acs.org The optimized compound from this series, AZD5153, exhibited excellent pharmacokinetic properties and demonstrated potent in vitro and in vivo activity, leading to its selection as a development candidate. acs.org Furthermore, novel triazolopyridine derivatives have been designed and synthesized as BRD4 inhibitors with potential applications as anti-HIV-1 latency reversing agents. nih.govacs.org One such compound, 13d, displayed favorable HIV-1 reactivation and a prominent safety profile. nih.govacs.org

Compound/SeriesTargetKey Findings
AZD5153 BRD4Bivalent inhibitor with excellent pharmacokinetic profile and potent in vitro and in vivo activity. acs.org
Compound 13d BRD4Potent HIV-1 latency-reversing agent with a favorable safety profile. nih.govacs.org
Compound 12m BRD4 BD1Showed excellent anti-cancer activity in the MV4-11 cell line (IC50 = 0.02 μM) and good oral absorption in mice. nih.gov

Other Enzyme Targets (e.g., LRRK2, TRAF6 E3 ligase, DPP-4)

The versatility of the triazolopyridazine and related triazolo scaffolds extends to other enzyme targets. While specific inhibitors of LRRK2 and TRAF6 E3 ligase with a 6-methoxy- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine core are not extensively detailed in the provided context, the related triazolo[5,1-c] nih.govnih.govacs.orgtriazine scaffold has been used to design and synthesize inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. nih.govwikipedia.orgdiabetes.org.uk In one study, a series of triazolo[5,1-c] nih.govnih.govacs.orgtriazine derivatives were synthesized, and the most promising compound showed a DPP-4 IC50 of 28.05 μM with selectivity over DPP-8 and DPP-9. nih.gov This compound also demonstrated in vivo efficacy in reducing blood glucose excursion in mice. nih.gov

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, triazolopyridazine and its analogs have been investigated for their ability to bind to and modulate the activity of various receptors.

Derivatives of the triazolopyridine scaffold have been identified as selective negative allosteric modulators (NAMs) of the α5 subunit-containing GABAA receptor. acs.org Through a hybridization approach starting from an in silico screening hit, potent and subtype-selective α5-GABAA receptor NAMs were developed. acs.org These novel modulators displayed good binding affinity and high negative modulation of the α5-GABAA receptor with excellent functional selectivity over the α1-subtype. acs.org

Furthermore, the related triazolopyrimidinone derivatives have been studied for their modulation of the α1β2γ2 subtype of the GABAA receptor using in silico methods. nih.gov These studies provided insights into the receptor-agonist interactions, with results showing that new compounds have a better binding affinity for the Benzodiazepine (BZD) site of the receptor than diazepam. nih.gov

In the realm of muscarinic acetylcholine receptors, novel tricyclic triazolo- and imidazopyridine lactam cores have been developed as M1 positive allosteric modulators (PAMs). nih.gov These compounds were designed to be devoid of M1 agonism. While the triazolopyridine analogues were not CNS penetrant, the corresponding imidazopyridine derivatives showed high CNS penetration while retaining excellent pharmacokinetic properties. nih.gov

Compound SeriesReceptor TargetModulatory EffectKey Findings
Triazolopyridine derivatives α5-GABAA receptorNegative Allosteric Modulator (NAM)Developed potent and subtype-selective NAMs with good binding affinity and functional selectivity. acs.org
Triazolopyrimidinone derivatives α1β2γ2 subtype of GABAA receptorAgonistIn silico studies showed better binding affinity to the BZD site than diazepam. nih.gov
Tricyclic triazolo- and imidazopyridine lactams M1 muscarinic acetylcholine receptorPositive Allosteric Modulator (PAM)Imidazopyridine derivatives showed high CNS penetration and were devoid of M1 agonism. nih.gov

Benzodiazepine Receptor Ligand Interactions

Derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine class have been identified as a new category of compounds that inhibit [3H]diazepam binding, a key characteristic of ligands for the benzodiazepine receptor. Certain 1,2,3-triazole derivatives have been specifically tested for their ability to displace [3H]diazepam from bovine brain membrane proteins. While many compounds in the tested series showed little to no ability to do so, one particular derivative, designated B.1, demonstrated a 50% inhibition of [3H]diazepam binding at a concentration of 2.5 microM nih.gov. The structure of this compound, featuring a 1,2,3-triazole ring with acidic properties, aligns with proposed hypotheses for binding to the benzodiazepine receptor site nih.gov.

Furthermore, research into new derivatives of 6-(4-methoxyphenyl)-7H- nih.govnih.govnih.govtriazolo[3,4-a] nih.govnih.govbenzodiazepine has identified compounds with significant anxiolytic activity, comparable to the well-known benzodiazepine, diazepam cyberleninka.ru. This anxiolytic potential is often mediated through interactions with the benzodiazepine binding site on GABA(A) receptors. Structure-activity relationship studies suggest that a high degree of steric hindrance in the molecule can increase a compound's affinity for the benzodiazepine receptor nih.gov.

Adenosine Receptor Affinity (e.g., A1 and A2A receptors)

The broader family of fused pyrazole (B372694) and triazole heterocyclic systems, which includes the triazolopyridazine scaffold, has been explored for affinity to adenosine receptors (ARs). While direct studies on 6-methoxy- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine are not extensively detailed in the provided context, related structures show significant activity. For instance, pyrazolo[3,4-d]pyridazine derivatives have been identified as a novel scaffold for developing adenosine receptor ligands nih.gov. One such compound, 1-methyl-3-phenyl-7-benzylaminopyrazolo[3,4-d]pyridazine (10b), was identified as a lead compound with high affinity for A1 and A3 receptors (21 nM and 55 nM, respectively) nih.gov.

Similarly, a series of 2-aryl-6-morpholinopurine derivatives were synthesized and tested for their binding at human A1, A2A, A2B, and A3 adenosine receptor subtypes. One compound in this series showed nearly identical submicromolar affinity for both the A1 and A2A receptors, indicating its potential as a dual antagonist mdpi.com. The structure-activity relationship studies in this class of compounds revealed that a hydrogen-bond donor group at the ortho position of an aryl substituent is important for interaction with A1, A2A, and A2B receptors mdpi.com. These findings on related heterocyclic systems suggest the potential of the triazolopyridazine core in designing adenosine receptor ligands.

GABA(A) Receptor Subtype Selectivity

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold has been instrumental in developing GABA(A) receptor modulators with notable subtype selectivity. A prime example is the compound TPA023, also known as MK-0777, which is chemically identified as 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine nih.gov. TPA023 is a subtype-selective compound that displays subnanomolar affinity for the benzodiazepine binding sites of GABA(A) receptors containing α1, α2, α3, and α5 subunits. nih.gov Crucially, it acts as a partial agonist with efficacy at the α2 and α3 subtypes, while having minimal to no efficacy at α1 or α5 subtypes nih.gov. This selectivity is significant because it may allow for anxiolytic effects without the sedative properties associated with non-selective benzodiazepines that act on the α1 subunit.

Another related class of compounds, pyrazoloquinolinones, has been shown to enhance GABA-induced currents through a novel binding site at the extracellular αx+βy− interfaces of GABA(A) receptors nih.govresearchgate.net. Research on analogues has revealed compounds with remarkable functional selectivity for the α6β3γ2 receptor nih.gov. This demonstrates that scaffolds related to triazolopyridazines can achieve high specificity for different GABA(A) receptor subunit combinations, offering a pathway to developing therapeutics with more targeted effects and potentially fewer side effects.

Table 1: GABA(A) Receptor Subtype Profile of TPA023

Receptor Subtype Affinity Efficacy
α1 Subnanomolar No significant efficacy
α2 Subnanomolar Partial Agonist
α3 Subnanomolar Partial Agonist

Anti-infective Research Applications

The versatility of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core extends to anti-infective research, where its derivatives have been investigated for activity against parasites, bacteria, and viruses.

Anti-Cryptosporidium Activity and Mechanism of Action

Cryptosporidiosis, a diarrheal disease caused by the Cryptosporidium parasite, poses a significant threat, particularly to children and immunocompromised individuals. Research has identified a triazolopyridazine derivative, SLU-2633, as a potent agent against Cryptosporidium parvum, with an EC50 of 0.17 μM nih.gov. In an effort to optimize this lead compound, structure-activity relationship (SAR) studies were conducted by replacing the triazolopyridazine headgroup with other heteroaryl systems. This research highlighted the crucial role of the terminal heterocyclic group in the compound's anti-Cryptosporidium activity nih.gov. While many analogues were less potent, the work confirmed the importance of the triazolopyridazine scaffold as a foundation for developing new treatments for this parasitic infection nih.gov.

Table 2: Anti-Cryptosporidium Activity of Selected Triazolopyridazine Analogs

Compound Description C. parvum EC50 (μM)
SLU-2633 Lead Compound 0.17

Antimicrobial Properties

The nih.govnih.govnih.govtriazolo[4,3-b]pyridazine structure is a known pharmacophore in the development of antimicrobial agents. Various derivatives of this and related triazole-fused heterocycles have demonstrated notable antibacterial and antifungal activities nih.govnih.govnih.gov. For instance, novel 3-substituted nih.govnih.govnih.govtriazolo[4,3-b]pyridazines have been synthesized and subjected to preliminary antimicrobial screening, with many compounds exhibiting good to moderate activity researchgate.net. The unique chemical structure of the triazole moiety can influence properties like polarity and hydrogen bonding capacity, which in turn affects interactions with microbial targets nih.gov. At physiological pH, protonated nitrogen heterocycles may form π-cation interactions with amino acid residues in essential bacterial enzymes, such as DNA gyrase, contributing to their antibacterial effects nih.gov.

Antiviral Properties

In addition to their antibacterial and antiparasitic potential, 1,2,4-triazolo[4,3-b]pyridazine derivatives have been noted for their antiviral properties nih.gov. The broad therapeutic potential of this chemical family includes activity against various viral agents. While specific mechanisms of antiviral action for this scaffold are an area of ongoing research, the established biological activity of triazole-containing compounds in medicinal chemistry underscores their importance as a "privileged scaffold" for the development of new antiviral drugs nih.govnih.gov.

Other Investigated Pharmacological Activities of Triazolopyridazine Derivatives

Beyond their primary therapeutic targets, derivatives of the triazolopyridazine core structure have been explored for several other pharmacological effects, including anticonvulsant, antiproliferative, and anti-inflammatory activities.

Anticonvulsant Activity

A series of 6-alkoxy- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for their anticonvulsant properties. In preclinical screening, one particular compound, designated 2r, emerged as a highly active agent with low toxicity. nih.gov In the anti-maximal electroshock (MES) test, a primary screening model for generalized tonic-clonic seizures, this compound demonstrated a median effective dose (ED50) of 17.3 mg/kg. nih.gov Its median toxicity dose (TD50) was determined to be 380.3 mg/kg, resulting in a protective index (PI) of 22.0. This PI value is notably better than those of standard reference anticonvulsant drugs. nih.gov Further testing showed that compound 2r also possesses oral activity against MES-induced seizures and exhibits lower oral neurotoxicity. nih.gov The favorable safety margin of this compound was further evidenced by its median hypnotic dose (HD50) of 746.6 mg/kg. nih.gov The triazole nucleus is a key feature in many compounds designed for anticonvulsant activity. nih.gov

Table 1: Anticonvulsant Activity of Compound 2r

Parameter Value Reference
Median Effective Dose (ED50) 17.3 mg/kg nih.gov
Median Toxicity Dose (TD50) 380.3 mg/kg nih.gov
Protective Index (PI) 22.0 nih.gov
Median Hypnotic Dose (HD50) 746.6 mg/kg nih.gov

Antiproliferative Activity against Cancer Cell Lines

The antiproliferative potential of triazolopyridazine derivatives has been extensively studied against a variety of human cancer cell lines. These compounds have shown promise as cytotoxic agents, with some exhibiting potent activity at micromolar concentrations.

One study detailed the synthesis of novel 3,6-diaryl- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazines, which displayed moderate to potent antiproliferative activity. nih.govnih.gov A standout compound, 4q, which features a 3-amino-4-methoxyphenyl group, showed highly potent activity against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines, with IC50 values of 0.014, 0.008, and 0.012 μM, respectively. nih.govnih.gov

Another series of novel triazolo-pyridazine derivatives were evaluated for their cytotoxicity against c-Met overexpressed cancer cell lines. The most promising compound, 12e, exhibited significant cytotoxicity against A549, MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines with IC50 values of 1.06, 1.23, and 2.73 μM, respectively. nih.govacs.org

Furthermore, a series of tetramethylpiperidinyl triazolopyridazine derivatives were synthesized and screened for their activity against the NCI-H460 lung cancer cell line. Among these, the compound 2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)-3H- nih.govfrontiersin.orgresearchgate.nettriazolo[4,5-c]pyridazin-6-yl]-5-(2H-1,2,3-triazol-2-yl)phenol significantly inhibited cell growth with an IC50 value of 5.2 μM. researchgate.netthieme-connect.com

Additionally, newly synthesized 6-(2-arylidenehydrazinyl)-3-aryl- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine derivatives were screened for their cytotoxic effects on 60 cancer cell lines. Compounds 4g and 4a demonstrated strong antiproliferative impacts on tumor cells. nih.gov

Table 2: Antiproliferative Activity of Selected Triazolopyridazine Derivatives

Compound Cell Line IC50 (μM) Reference
4q SGC-7901 (Gastric) 0.014 nih.govnih.gov
A549 (Lung) 0.008 nih.govnih.gov
HT-1080 (Fibrosarcoma) 0.012 nih.govnih.gov
12e A549 (Lung) 1.06 nih.govacs.org
MCF-7 (Breast) 1.23 nih.govacs.org
HeLa (Cervical) 2.73 nih.govacs.org
9a NCI-H460 (Lung) 5.2 thieme-connect.com

Anti-inflammatory Potential

The pyridazine (B1198779) and triazole cores are recognized scaffolds in the development of anti-inflammatory agents. mdpi.commdpi.com Research into pyridazinone derivatives has identified them as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov Specifically, certain pyridazinone derivatives bearing an indole moiety have shown the ability to regulate the production of potent pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov The anti-inflammatory effects of these broader classes of compounds are often linked to the inhibition of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov While specific studies focusing solely on the anti-inflammatory potential of 6-methoxy- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine are less common, the established activity of the parent heterocyclic systems suggests a promising area for future investigation.

Antitubulin Agents and Microtubule Dynamics Disruption

Certain derivatives of nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine have been specifically designed and identified as potent antitubulin agents. nih.govnih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division (mitosis), making it a key target for anticancer drug development. nih.gov

A series of 3,6-diaryl- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazines were developed as analogues of combretastatin (B1194345) A-4 (CA-4), a well-known natural antitubulin agent. nih.govnih.gov In this design, the flexible olefin bond of CA-4 was replaced by the rigid nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold. nih.gov The most active compound from this series, 4q, was found to effectively inhibit tubulin polymerization. nih.govnih.gov Immunostaining assays confirmed that this compound significantly disrupts the dynamics of tubulin microtubules within cells. nih.govnih.gov Molecular modeling studies further suggested that compound 4q binds to the colchicine (B1669291) binding site on tubulin, thereby exerting its disruptive effect on microtubule formation. nih.govnih.gov

Cellular and Molecular Mechanistic Investigations

To understand the basis of their pharmacological activities, particularly their antiproliferative effects, triazolopyridazine derivatives have been subjected to cellular and molecular mechanism studies.

Cell Cycle Progression Modulation (e.g., G2/M phase arrest)

A common mechanism by which antiproliferative agents exert their effects is by interfering with the cell cycle, leading to arrest at specific phases and subsequently inducing cell death (apoptosis). Several triazolopyridazine derivatives have been shown to modulate cell cycle progression.

The potent antitubulin agent, compound 4q, was found to dramatically arrest the cell cycle progression at the G2/M phase in A549 lung cancer cells. nih.govnih.gov This G2/M arrest is a characteristic outcome of disrupting microtubule dynamics, which prevents cells from successfully completing mitosis. researchgate.net

In contrast, another study on a different series of triazolo-pyridazine derivatives found that the most promising compound, 12e, stimulated A549 cells to arrest in the G0/G1 phase of the cell cycle. nih.govacs.org Furthermore, investigations into 6-(2-arylidenehydrazinyl)-3-aryl- nih.govfrontiersin.orgresearchgate.nettriazolo[4,3-b]pyridazine derivative, compound 4g, revealed that it caused MCF-7 breast cancer cells to arrest in the S phase. researchgate.net This indicates that different substitutions on the triazolopyridazine scaffold can lead to distinct mechanisms of action at the cellular level, targeting different checkpoints in the cell division cycle.

Apoptosis Induction Pathways and Related Biomarker Analysis (e.g., Caspase-9, Bcl-2)

A primary mechanism by which many anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Derivatives of the nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine nucleus have been shown to be potent inducers of apoptosis in cancer cells.

One study investigating a series of novel nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine derivatives identified a lead compound, designated 4g , which demonstrated significant pro-apoptotic activity in MCF-7 breast cancer cells. nih.govrsc.orgresearchgate.net Treatment with this compound resulted in a 29.61-fold increase in apoptosis compared to untreated control cells. nih.govrsc.orgresearchgate.net

The apoptotic process is mediated by a family of cysteine proteases known as caspases. These are broadly categorized into initiator caspases (e.g., Caspase-8, Caspase-9) and effector or executioner caspases (e.g., Caspase-3). nih.gov The activation of an initiator caspase triggers a cascade that activates the executioner caspases, leading to the dismantling of the cell. Analysis of the mechanism for compound 4g revealed that it significantly increased the cellular levels of Caspase-9, indicating that its pro-apoptotic effects are channeled through the intrinsic, or mitochondrial, pathway of apoptosis. nih.govrsc.orgresearchgate.net

The intrinsic apoptosis pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like Bax). The ratio of these proteins is critical in determining cell fate. While direct modulation of Bcl-2 by 6-methoxy- nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine derivatives is not extensively documented, studies on closely related pyridazine-containing heterocyclic systems have shown this to be a key mechanism. For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis by disrupting the Bcl-2/Bax balance, primarily by inhibiting the expression of the anti-apoptotic Bcl-2 gene. daneshyari.com This suggests that modulation of Bcl-2 family proteins is a plausible mechanism for related compounds and warrants further investigation within the nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine class.

Table 1: Apoptosis Induction by a Lead nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine Derivative

Compound Cell Line Fold Increase in Apoptosis (vs. Control) Key Biomarker Change Source
4g MCF-7 29.61 Significantly higher level of Caspase-9 nih.govrsc.orgresearchgate.net

Effects on Signaling Pathways (e.g., PI3K-Akt-mTOR pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is fundamental for regulating cell growth, proliferation, and survival. nih.govnih.gov This pathway is often hyperactivated in a wide range of human cancers due to mutations in its components or loss of tumor suppressors like PTEN, making it a prime target for cancer therapy. nih.govmdpi.com The activation of this pathway begins with PI3K, which in turn activates Akt, leading to the subsequent activation of mTOR and other downstream effectors that promote cell survival and block apoptosis. nih.govmdpi.com

Research into the molecular mechanisms of nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine derivatives has demonstrated a direct inhibitory effect on this crucial survival pathway. nih.gov The same lead compound, 4g , that was shown to induce apoptosis was also found to significantly decrease the levels of the phosphorylated (activated) forms of key components of this pathway. nih.govrsc.orgresearchgate.net Specifically, treatment of cancer cells with compound 4g led to a reduction in phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.govrsc.orgresearchgate.net

This multi-point inhibition is significant, as it effectively shuts down the pro-survival signals being transmitted through the cascade. By preventing the phosphorylation of PI3K, Akt, and mTOR, the derivative blocks the pathway's ability to promote cell growth and inhibit apoptosis, thereby sensitizing the cancer cells to the pro-apoptotic signals initiated by the compound. This dual action—activating the apoptosis machinery while simultaneously blocking survival signals—highlights the therapeutic potential of this class of compounds.

Table 2: Effect of a Lead nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine Derivative on PI3K-Akt-mTOR Pathway Biomarkers

Compound Target Biomarkers Observed Effect Cell Line Source
4g p-PI3K, p-Akt, p-mTOR Decreased levels compared to control MCF-7 nih.govrsc.orgresearchgate.net

Modulation of Gene Expression (e.g., c-Myc downregulation)

The c-Myc oncogene encodes a transcription factor that is considered a master regulator of gene expression, controlling a vast network of genes involved in cell proliferation, metabolism, and apoptosis. researchgate.net Its deregulation and overexpression are implicated in up to 70% of human cancers, making it a highly sought-after, albeit challenging, therapeutic target. researchgate.net The development of small molecules that can inhibit c-Myc function or downregulate its expression is an active area of cancer research. nih.govmdpi.com

Strategies to inhibit c-Myc have included the development of compounds that disrupt the interaction between c-Myc and its binding partner, MAX, which is essential for its transcriptional activity. nih.gov Other approaches have focused on small molecules that can bind to secondary DNA structures, such as G-quadruplexes, in the c-Myc promoter region to suppress its transcription. mdpi.com For example, a novel 1,2,4-oxadiazole derivative was shown to effectively downregulate the expression of c-Myc at both the mRNA and protein levels. mdpi.com

While the direct effects of 6-methoxy- nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine derivatives on c-Myc gene expression have not been extensively detailed in the available scientific literature, their demonstrated ability to inhibit the PI3K/Akt/mTOR pathway is noteworthy in this context. The PI3K/Akt pathway is a known upstream regulator of c-Myc, and its inhibition can lead to decreased c-Myc protein stability and activity. Therefore, it is plausible that the observed anti-proliferative and pro-apoptotic activities of nih.govrsc.orgdaneshyari.comtriazolo[4,3-b]pyridazine derivatives may be, at least in part, mediated through an indirect modulation of c-Myc. Future research is warranted to explore whether these compounds directly or indirectly affect c-Myc expression and function, which could reveal additional layers of their anticancer mechanism.

Computational Approaches in the Study of 6 Methoxy 1 2 3 Triazolo 4,3 B Pyridazine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode of a ligand to a protein of interest, offering a molecular-level view of the interaction.

Characterization of Ligand-Protein Interactions and Binding Modes

Molecular docking studies have been pivotal in understanding how derivatives of the 6-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine scaffold interact with various protein targets. For instance, the discovery of AZD5153, a potent bivalent bromodomain and extraterminal (BET) inhibitor, was facilitated by optimizing a series of triazolopyridazine-based compounds. nih.gov This compound incorporates the 3-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazin-6-yl moiety and has shown high potency in downregulating c-Myc and inhibiting tumor growth in xenograft models. nih.gov The enhanced potency of this series is attributed to its bivalent binding, a feature that was likely explored and optimized through computational modeling. nih.gov

In other studies, novel nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine derivatives have been designed and evaluated as dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer progression. nih.govrsc.orgresearchgate.net Docking simulations suggested a similar mode of interaction for the active compounds at the ATP-binding site of both c-Met and Pim-1 when compared to known ligands. nih.govresearchgate.net These computational predictions were instrumental in rationalizing the observed biological activities and guiding further structural modifications. nih.govresearchgate.net

Furthermore, computational docking has been employed to investigate the potential of N-acylhydrazone derivatives to bind to the colchicine-binding site of tubulin, suggesting that these compounds can adopt a suitable conformation within this pocket. nih.gov While not directly focused on 6-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine, this highlights the utility of docking in exploring the interactions of related heterocyclic systems with this important anticancer target.

Identification of Key Residues and Hydrogen Bonding Networks

A critical aspect of molecular docking is the identification of key amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. These interactions often involve hydrogen bonds, which are highly directional and contribute significantly to the stability of the ligand-protein complex.

For derivatives of the nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine scaffold targeting bromodomains, such as BRD4, key residues in the ZA loop and BC loop are known to participate in binding. researchgate.net Specifically, Asn140 has been identified as a common hydrogen bond-forming residue. researchgate.net The triazolo[4,3-b]pyridazine core, with its relatively positive charge, is often positioned near this asparagine residue. researchgate.net

In the context of kinase inhibition, docking studies of triazolopyridazine derivatives into the ATP-binding site of c-Met and Pim-1 have revealed potential hydrogen bonding interactions that mimic those of ATP itself. nih.govresearchgate.net These interactions are crucial for the inhibitory activity of the compounds.

When considering other related heterocyclic structures, such as N-arylpyrazoles designed as anti-inflammatory agents, docking studies have identified key interactions within the COX-2 active site. For example, a methoxy (B1213986) group has been shown to form a hydrogen bond with Arg120. researchgate.net Such findings, although on a different scaffold, provide valuable clues about the potential interactions of the methoxy group present in 6-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine.

The following table summarizes key interacting residues identified in docking studies of related compounds:

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
nih.govresearchgate.netrrsociology.ruTriazolo[4,3-b]pyridazine derivativesBRD4Asn140Hydrogen Bond
N-Arylpyrazole derivativesCOX-2Arg120, Arg513, His90Hydrogen Bond
Odorant-Binding Protein LigandsBminOBP3V120Hydrogen Bond

Binding Site Analysis (e.g., colchicine (B1669291) binding site, ATP-binding site)

The analysis of binding sites is crucial for understanding the mechanism of action of a ligand. For derivatives of 6-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine, two particularly relevant binding sites that have been explored for related compounds are the colchicine binding site of tubulin and the ATP-binding site of kinases.

The colchicine binding site is located at the interface between the α- and β-tubulin subunits and is a target for many microtubule-destabilizing agents. nih.gov Ligands that bind here can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. While direct docking studies of 6-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine in this site are not widely reported, the exploration of other heterocyclic compounds provides a framework for how it might interact. The site is known to accommodate a variety of chemical scaffolds.

The ATP-binding site of kinases is a highly conserved pocket that is the target of a large number of kinase inhibitors. Docking studies of triazolopyridazine derivatives have shown their ability to occupy this site in c-Met and Pim-1 kinases. nih.govresearchgate.net By competing with ATP, these inhibitors can block the phosphorylation cascade that drives cell proliferation and survival. The specific interactions within this site, such as hydrogen bonds with the hinge region, are critical for achieving potent inhibition.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties with high accuracy.

Optimization of Molecular Geometry and Electronic Structure

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. For a molecule like 6-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine, DFT would provide precise bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

A significant application of DFT is the prediction of spectroscopic properties. By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical nuclear magnetic resonance (NMR) chemical shifts can be predicted. nih.gov

These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. For instance, in the study of 3-chloro-6-methoxypyridazine, the calculated vibrational frequencies and NMR chemical shifts showed good agreement with the experimental FT-IR, FT-Raman, and NMR spectra. nih.gov This approach could be similarly applied to 6-methoxy- nih.govresearchgate.netrrsociology.rutriazolo[4,3-b]pyridazine to aid in its structural characterization.

Theoretical spectroscopic data for a related compound, pyrazolone, has also been determined using DFT calculations. jocpr.com The following table illustrates the type of data that can be generated through such computational studies.

Spectroscopic TechniquePredicted Parameter
Infrared (IR) SpectroscopyVibrational Frequencies (cm⁻¹)
Nuclear Magnetic Resonance (NMR)Chemical Shifts (ppm)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of the nih.govnih.govtriazolo[4,3-b]pyridazine scaffold, QSAR studies are crucial for identifying the key molecular features that govern their therapeutic effects.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. This predictive capability significantly reduces the number of compounds that need to be synthesized and tested, saving time and resources.

In the context of nih.govnih.govtriazolo[4,3-b]pyridazine derivatives, QSAR studies often involve the calculation of various molecular descriptors. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Once these descriptors are calculated for a series of compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are employed to build the QSAR model. mdpi.com

For instance, studies on related triazolopyrimidine scaffolds have successfully used machine learning algorithms like k-nearest neighbors (kNN), support vector regression (SVR), and random forest regression (RFR) to build robust QSAR models. mdpi.com These models can predict the half-maximal inhibitory concentration (IC50) of new compounds against specific biological targets. A typical QSAR equation might look like:

pIC50 = c0 + c1D1 + c2D2 + ... + cn*Dn

where pIC50 is the negative logarithm of the IC50 value, c represents the coefficients determined by the regression analysis, and D represents the molecular descriptors.

The insights gained from such models are invaluable. For example, a QSAR study might reveal that increasing the hydrophobicity of a particular substituent on the pyridazine (B1198779) ring leads to a decrease in activity, while adding a hydrogen bond donor at another position enhances it. This information directly guides the design of the next generation of compounds. The structure-activity relationships (SAR) derived from experimental testing form the foundation of these QSAR models. Research on nih.govnih.govtriazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors has highlighted how different substitutions on the core structure influence inhibitory activities. researchgate.netnih.gov

Table 1: Example of Structure-Activity Relationship Data for Triazolopyridazine Derivatives
CompoundSubstitution at R1Substitution at R2TargetActivity (IC50, μM)Reference
Compound 4aPhenyl4-hydroxybenzylidenehydrazinylc-Met/Pim-1Moderate rsc.orgresearchgate.net
Compound 4gPhenyl(4-(dimethylamino)benzylidene)hydrazinylc-Met/Pim-10.163 (c-Met), 0.283 (Pim-1) rsc.orgresearchgate.net
Compound 12e4-((6-methyl- nih.govnih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl4-Methyl-2-(pyridin-2-yl)thiazole-5-carboxamidec-Met0.090 nih.gov

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS).

For the 6-methoxy- nih.govnih.govtriazolo[4,3-b]pyridazine scaffold, virtual screening can be used to explore a vast chemical space and prioritize compounds for synthesis and biological evaluation. The process typically begins with a known 3D structure of the target protein, which can be obtained from X-ray crystallography or NMR spectroscopy, or generated through homology modeling.

Once the target structure is prepared, a virtual library of compounds is docked into the active site of the protein. Docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor, and they estimate the binding affinity using a scoring function. Compounds with high predicted binding affinities are then selected for further investigation. This approach was implicitly used in the design of novel nih.govnih.govtriazolo[4,3-b]pyridazine derivatives as dual inhibitors of c-Met and Pim-1 kinases. rsc.orgresearchgate.net

Virtual library design is a related process where a focused library of compounds is created in silico around a promising scaffold like 6-methoxy- nih.govnih.govtriazolo[4,3-b]pyridazine. Starting with the core structure, various substituents are systematically added at different positions to generate a large, diverse set of virtual compounds. This library can then be screened against a panel of targets, or filtered based on desirable drug-like properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) using rules like Lipinski's Rule of Five. This strategy allows for the rational design of compound libraries with a higher probability of containing active molecules. The synthesis of various nih.govnih.govtriazolo[4,3-b]pyridazine derivatives for testing against cancer cell lines is an outcome of such design processes. bohrium.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug design that focuses on the essential 3D arrangement of functional groups (the pharmacophore) that a molecule must possess to be recognized by and bind to a specific biological target. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups.

For the 6-methoxy- nih.govnih.govtriazolo[4,3-b]pyridazine series, pharmacophore models can be generated in two ways: ligand-based or structure-based. A ligand-based model is created by superimposing a set of active molecules and extracting the common features responsible for their activity. A structure-based model is derived from the 3D structure of the ligand-receptor complex, identifying the key interaction points. These models can then be used as 3D queries to screen virtual libraries for novel scaffolds that fit the pharmacophore, or to guide the modification of existing compounds. For example, the design of dual c-Met/Pim-1 inhibitors was based on incorporating the pharmacophoric elements of known inhibitors for both enzymes into the triazolo[4,3-b]pyridazine scaffold. rsc.orgresearchgate.net

Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. Computational approaches play a central role in this phase. Docking studies, as performed with derivatives of nih.govnih.govtriazolo[4,3-b]pyridazine against c-Met and Pim-1, can reveal the binding mode of a lead compound and suggest specific modifications to enhance interactions with the target. rsc.orgresearchgate.netnih.gov For example, if a docking simulation shows an empty hydrophobic pocket near the methoxy group of 6-methoxy- nih.govnih.govtriazolo[4,3-b]pyridazine, a medicinal chemist might decide to replace the methoxy group with a larger, more hydrophobic substituent to fill that pocket and increase binding affinity.

Structural simplification is another key strategy in lead optimization, aimed at reducing molecular complexity and improving pharmacokinetic profiles. nih.gov This might involve removing non-essential functional groups or rings from a complex lead molecule to create a more synthetically accessible and "drug-like" analog. The optimization of a series of bivalent triazolopyridazine-based inhibitors into a clinical candidate, AZD5153, showcases a successful lead optimization campaign where potency and physical properties were systematically improved. nih.gov

Preclinical Pharmacological Evaluation and Efficacy Studies of 6 Methoxy 1 2 3 Triazolo 4,3 B Pyridazine Derivatives

In Vitro Potency Assessment in Relevant Cell Lines

The initial step in evaluating the potential of 6-methoxy- karger.comfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine derivatives is to measure their cytotoxic or inhibitory effects on various cell lines. This provides crucial data on their potency and selectivity.

Cancer Cell Lines

Derivatives of the karger.comfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. This activity is often attributed to the inhibition of key cellular enzymes, such as c-Met and Pim-1 kinases, which are involved in cancer cell growth and survival. nih.gov

One notable derivative, AZD5153, a bivalent bromodomain and extraterminal (BET) inhibitor incorporating the 6-methoxy- karger.comfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine moiety, has shown potent activity. In preclinical studies, AZD5153 effectively inhibited the growth of various cancer cell lines. For instance, in prostate cancer cell lines, the half-maximal inhibitory concentration (IC50) for AZD5153 was approximately 100 nM in PC-3 cells after 72 hours of treatment. karger.com In hepatocellular carcinoma (HCC) cell lines, the IC50 values for AZD5153 varied, with Huh7 cells showing high sensitivity and PLC/PRF/5 cells exhibiting greater resistance. frontiersin.org Specifically, IC50 values in a panel of HCC cell lines were recorded as follows: Huh7 (0.02 µM), HepG2 (0.1 µM), SNU-449 (0.2 µM), SNU-387 (0.3 µM), Hep3B (0.4 µM), and PLC/PRF/5 (1.2 µM). frontiersin.org

Another study on triazolo[4,3-b]pyridazine derivatives identified compound 4g as a potent dual inhibitor of c-Met and Pim-1, with IC50 values of 0.163 µM and 0.283 µM, respectively. nih.gov This compound exhibited strong antiproliferative effects against a panel of 60 cancer cell lines, with a mean growth inhibition percentage of 55.84. nih.gov

CompoundCell LineCancer TypeIC50 (µM)Reference
AZD5153PC-3Prostate Cancer~0.1 (72h) karger.com
AZD5153Huh7Hepatocellular Carcinoma0.02 frontiersin.org
AZD5153HepG2Hepatocellular Carcinoma0.1 frontiersin.org
AZD5153SNU-449Hepatocellular Carcinoma0.2 frontiersin.org
AZD5153SNU-387Hepatocellular Carcinoma0.3 frontiersin.org
AZD5153Hep3BHepatocellular Carcinoma0.4 frontiersin.org
AZD5153PLC/PRF/5Hepatocellular Carcinoma1.2 frontiersin.org
Compound 4gc-Met enzyme-0.163 nih.gov
Compound 4gPim-1 enzyme-0.283 nih.gov

Cryptosporidium parvum

Cryptosporidium parvum is a protozoan parasite that causes the diarrheal disease cryptosporidiosis. The karger.comfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine scaffold has been identified as a promising starting point for the development of anti-cryptosporidial agents. A notable example is the screening hit MMV665917, a triazolopyridazine derivative that has shown efficacy against this parasite. In vitro studies determined the half-maximal effective concentration (EC50) of MMV665917 against C. parvum to be 2.1 µM. nih.gov Further optimization of this lead compound has led to the identification of analogs with improved potency. nih.gov

CompoundOrganismEC50 (µM)Reference
MMV665917Cryptosporidium parvum2.1 nih.gov

In Vivo Efficacy in Animal Models of Disease

Following promising in vitro results, the evaluation of 6-methoxy- karger.comfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine derivatives progresses to in vivo studies in animal models to assess their therapeutic efficacy in a whole-organism setting.

Xenograft Models for Tumor Growth Inhibition

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo antitumor activity of new chemical entities. The bivalent BET inhibitor AZD5153, which features the 6-methoxy- karger.comfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine core, has demonstrated significant tumor growth inhibition in such models. In a study using a PC-3 prostate cancer xenograft model, oral administration of AZD5153 resulted in a dose-dependent inhibition of tumor growth. karger.com These findings indicate that the potent in vitro activity of this derivative translates to a tangible therapeutic effect in a living system. karger.com

CompoundXenograft ModelFindingReference
AZD5153PC-3 (Prostate Cancer)Oral administration inhibited tumor growth in nude mice. karger.com

Mouse Models of Cryptosporidiosis

To evaluate the in vivo efficacy of karger.comfrontiersin.orgnih.govtriazolo[4,3-b]pyridazine derivatives against cryptosporidiosis, researchers utilize mouse models of infection. Immunocompromised mice, such as NOD SCID gamma (NSG) mice, are particularly useful as they develop a persistent infection that allows for the assessment of a compound's ability to clear an established infection.

The triazolopyridazine derivative MMV665917 has shown remarkable efficacy in mouse models of C. parvum infection. nih.gov Despite its modest in vitro potency, oral administration of MMV665917 led to significant reductions in parasite burden. In one study, treatment of infected NSG mice with a derivative of MMV665917, compound 12a, at a dose of 50 mg/kg twice daily resulted in a greater than 99% reduction in parasite shedding. nih.gov This highlights the potential of this class of compounds to effectively treat cryptosporidiosis.

CompoundAnimal ModelFindingReference
MMV665917 derivative (12a)NOD SCID gamma (NSG) mouse model of C. parvum infectionOral administration (50 mg/kg, twice daily) led to a >99% reduction in parasite shedding. nih.gov

Q & A

Q. What are the key physicochemical properties of 6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazine, and how are they determined?

Methodological Answer: Physicochemical properties such as density, boiling point, and acidity (pKa) are determined using predictive computational models (e.g., ACD/Labs software) and experimental techniques like:

  • HPLC for purity analysis.
  • NMR spectroscopy (¹H/¹³C) for structural confirmation.
  • X-ray crystallography for molecular packing and bond angles (see related triazolopyridazine derivatives in ).
Property Value (Predicted/Experimental)
Density~1.53 g/cm³
Boiling Point~289 °C
pKa~3.80

These values are extrapolated from structurally similar compounds, such as 5,6,7,8-tetrahydro derivatives, which share core heterocyclic features.

Q. What synthetic methodologies are employed for preparing this compound?

Methodological Answer: The synthesis typically involves:

Precursor Preparation : Starting with chlorinated derivatives (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) via condensation reactions using diethyl oxalate and hydrazine derivatives.

Methoxy Introduction : Demethylation of protected intermediates using BBr₃ in dichloromethane (DCM) at room temperature (rt).

Purification : Column chromatography or recrystallization to achieve >95% purity.

Critical Note : Reaction yields can vary due to steric hindrance; optimization of solvent (DMF vs. toluene) and temperature (105°C) is recommended.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., α-glucosidase or 14-α-demethylase lanosterol, PDB: 3LD6). Validate docking poses with molecular dynamics simulations.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methoxy vs. chloro groups) with binding affinity. For example, methylated triazolopyridazines show enhanced α-glucosidase inhibition compared to acarbose.

Q. Example Workflow :

Retrieve enzyme structure from PDB.

Prepare ligand and protein files (e.g., protonation states).

Run docking simulations and analyze binding energies.

Q. What strategies improve the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • Salt Formation : Synthesize organic/inorganic salts (e.g., sodium or hydrochloride salts) to enhance solubility. For example, 6-(2,6-dichlorophenyl) derivatives were converted to salts for improved bioavailability.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the methoxy position to enhance membrane permeability.
  • Structural Modifications : Replace the methoxy group with bioisosteres (e.g., trifluoromethyl) to balance lipophilicity and metabolic stability.

Q. How should researchers address contradictory biological activity data across derivatives?

Methodological Answer:

  • Comparative Assays : Test derivatives under standardized conditions (e.g., identical cell lines, enzyme concentrations).
  • Mechanistic Studies : Use techniques like isothermal titration calorimetry (ITC) to validate binding kinetics.
  • Data Normalization : Account for batch-to-batch variability in compound purity using HPLC-MS.

Case Study : Triazolo[4,3-b]pyridazine derivatives showed variable antifungal activity due to differences in substituent electronegativity. Re-evaluation under controlled assay conditions resolved discrepancies.

Q. What recent advancements in multi-component synthesis apply to this compound derivatives?

Methodological Answer:

  • One-Pot Synthesis : Utilize iodobenzene diacetate (IBD)-mediated oxidative cyclization in DCM to construct bis-triazolopyridazines. This method reduces reaction steps and avoids toxic reagents (e.g., Br₂/AcOH).
  • Key Advantages :
    • Higher yields (70–85% vs. 40–50% in traditional methods).
    • Shorter reaction times (6–8 hours vs. 24–48 hours).

Q. How are crystallographic studies utilized to resolve structural ambiguities in triazolopyridazine derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Determine bond lengths, angles, and intermolecular interactions. For example, SCXRD confirmed the planar geometry of s-triazolo[4,3-b]pyridazine derivatives, critical for π-π stacking in enzyme binding.
  • Powder XRD : Assess polymorphic forms impacting solubility and stability.

Q. Data Contradiction Analysis

  • Synthesis Yields : Variations in reported yields (e.g., 50–85%) arise from differences in protecting groups (e.g., benzyl vs. methyl) and solvent polarity. Methoxy derivatives may require inert atmospheres to prevent oxidation.
  • Biological Activity : Discrepancies in α-glucosidase inhibition (IC₅₀ values) highlight the need for standardized enzyme sources and assay protocols.

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Precursor scoring Relevance Heuristic
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Reactant of Route 1
Reactant of Route 1
6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE
Reactant of Route 2
Reactant of Route 2
6-METHOXY-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.